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molecular formula C13H18Si B8538329 (3,5-Dimethyl-phenylethynyl)-trimethyl-silane

(3,5-Dimethyl-phenylethynyl)-trimethyl-silane

Cat. No. B8538329
M. Wt: 202.37 g/mol
InChI Key: MHHOGQKCMHVKAM-UHFFFAOYSA-N
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Patent
US06310247B1

Procedure details

A solution of 5-bromo-m-xylene (19.4 g, 105 mmol) and diisopropylamine (100 mL) was degassed with argon and kept under an argon atmosphere. CuI (2.07 g, 10.7 mmol), PPh3 (4.06 g, 15.3 mmol) and Pd(PPh3)2Cl2 (2.09 g, 2.92 mmol) were added followed by addition of trimethylsilylacetylene (12.3 g, 18 mL, 125 mmol). The reaction was heated to 75° C. for 2 h giving a dark brown viscous mixture. Additional trimethylsilylacetylene (6.15 g, 9 mL, 63 mmol), PPh3 (2.04 g, 7.78 mmol), CuI (1.05 g, 5.51 mmol) and Pd(PPh3)2Cl2 (1.62 g, 2.31 mmol) were added and then the reaction was heated to 80° C. for 4 h. After cooling the reaction to room temperature, hexanes (300 mL) was added and the solution was filtered through celite. The hexane layer was washed with 1N HCl (600 mL), brine (300 mL), dried (Na2SO4), and concentrated to give crude 1-trimethylsilyl-2-(3,5-dimethylphenyl)-acetylene which was used for the next step.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.04 g
Type
reactant
Reaction Step Three
Name
CuI
Quantity
1.05 g
Type
catalyst
Reaction Step Three
Quantity
1.62 g
Type
catalyst
Reaction Step Three
[Compound]
Name
hexanes
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
4.06 g
Type
reactant
Reaction Step Five
Name
CuI
Quantity
2.07 g
Type
catalyst
Reaction Step Five
Quantity
2.09 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH3:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[CH3:29][Si:30]([C:33]#[CH:34])([CH3:32])[CH3:31]>[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C(NC(C)C)(C)C>[CH3:29][Si:30]([CH3:32])([CH3:31])[C:33]#[C:34][C:2]1[CH:3]=[C:4]([CH3:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1 |^1:39,58|

Inputs

Step One
Name
Quantity
19.4 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)NC(C)C
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Step Three
Name
Quantity
9 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
Quantity
2.04 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
CuI
Quantity
1.05 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
1.62 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Four
Name
hexanes
Quantity
300 mL
Type
solvent
Smiles
Step Five
Name
Quantity
4.06 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
CuI
Quantity
2.07 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
2.09 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving a dark brown viscous mixture
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to 80° C. for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction to room temperature
FILTRATION
Type
FILTRATION
Details
the solution was filtered through celite
WASH
Type
WASH
Details
The hexane layer was washed with 1N HCl (600 mL), brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C[Si](C#CC1=CC(=CC(=C1)C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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